![molecular formula C13H16BrFOZn B14894968 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, where it serves as a reagent to form carbon-carbon bonds. The presence of the cyclohexyloxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide typically involves the reaction of 2-[(Cyclohexyloxy)methyl]-4-fluorophenylmagnesium bromide with zinc bromide. This reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors equipped with inert gas systems are used to maintain an oxygen-free environment. The reaction conditions, such as temperature and concentration, are carefully controlled to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), aryl or vinyl halides, bases (e.g., potassium carbonate).
Conditions: The reactions are typically carried out in solvents like THF or dimethylformamide (DMF) at temperatures ranging from room temperature to 80°C.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, enhancing their properties or enabling the study of their mechanisms of action.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Cyclohexyloxy)methyl]-4-fluorophenylmagnesium bromide: This compound is similar in structure but contains magnesium instead of zinc. It is also used in cross-coupling reactions but has different reactivity and selectivity.
PhenylZinc bromide: A simpler organozinc compound used in similar cross-coupling reactions but lacks the additional functional groups that enhance reactivity.
4-FluorophenylZinc bromide: Similar to 2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide but without the cyclohexyloxy group, affecting its reactivity and selectivity.
Uniqueness
This compound is unique due to the presence of both the cyclohexyloxy and fluorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C13H16BrFOZn |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(cyclohexyloxymethyl)-3-fluorobenzene-6-ide |
InChI |
InChI=1S/C13H16FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h4,6,9,13H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QQOAMVYQUUKHPG-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OCC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



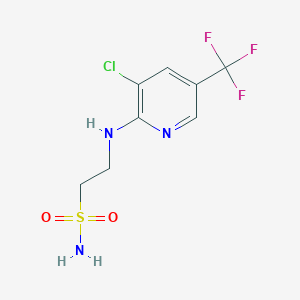
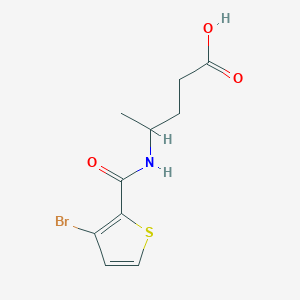
![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)
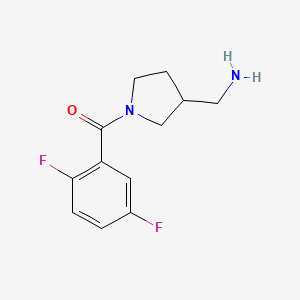

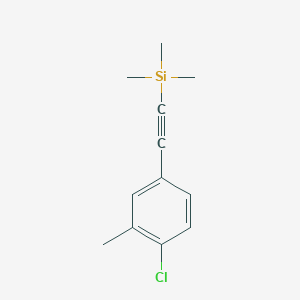
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)


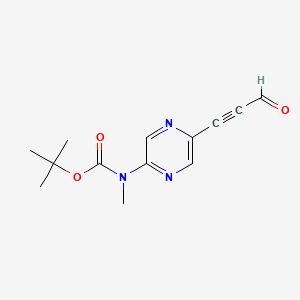
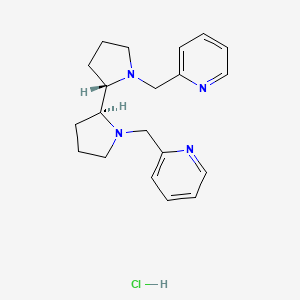
![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)

